2-Butenoic acid, phenylmethyl ester

Vue d'ensemble

Description

2-Butenoic acid, phenylmethyl ester is a natural product found in Carica papaya with data available.

Activité Biologique

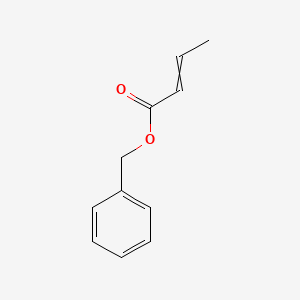

2-Butenoic acid, phenylmethyl ester, also known as benzyl crotonate, is a compound with the molecular formula CHO and a molecular weight of approximately 176.21 g/mol. This compound belongs to the class of carboxylic acid esters and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of 2-butenoic acid, including phenylmethyl esters, exhibit antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

There is growing interest in the anticancer properties of 2-butenoic acid derivatives. Some studies have reported that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary findings indicate a promising therapeutic potential.

Toxicological Assessments

Toxicological evaluations have shown that aryl alkyl alcohol esters, including those related to 2-butenoic acid, generally exhibit low acute toxicity. Studies indicate no significant carcinogenic effects or reproductive toxicity at current exposure levels, making them relatively safe for use in various applications .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate enzymatic activities and signaling pathways, leading to various biological effects. Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of 2-butenoic acid derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones.

- Anticancer Potential : In vitro studies on cancer cell lines showed that benzyl crotonate could induce apoptosis in human breast cancer cells. The compound was found to activate caspase pathways leading to programmed cell death.

- Safety Profile : A comprehensive toxicological assessment concluded that 2-butenoic acid derivatives do not present significant health risks at typical exposure levels used in consumer products. The panel noted no evidence of mutagenicity or developmental toxicity .

Data Table

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Butenoic acid, phenylmethyl ester is characterized by its unsaturated structure, which includes a butenoic acid backbone and a phenylmethyl (benzyl) group. This unique configuration contributes to its distinct aroma and reactivity, making it suitable for various applications:

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 176.215 g/mol

- CAS Number : 65416-24-2

Applications in Flavoring and Fragrance

Flavoring Agent : The compound's pleasant aroma makes it a suitable candidate for use in food products. It is often utilized in the formulation of flavorings due to its sweet, herbaceous-winey scent.

Fragrance Component : In the perfume industry, this compound serves as a key ingredient in creating various scented products. Its aromatic properties enhance the olfactory profile of fragrances, contributing to their appeal.

Research indicates that this compound exhibits potential antimicrobial properties , which could be advantageous in food preservation and as an antibacterial agent. Studies have shown that compounds with similar structures may possess biological activities that warrant further exploration for therapeutic applications.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One common synthetic route involves the reaction of butenoic acid derivatives with benzyl alcohol:

This reaction highlights the compound's versatility and the potential for customization in synthetic applications.

Safety and Toxicological Assessment

A toxicological assessment indicates that derivatives of 2-butenoic acid, including phenylmethyl esters, exhibit low acute toxicity. Studies show no significant adverse effects on reproductive functions or carcinogenicity at common exposure levels. These findings support the safe use of these compounds in consumer products .

Case Studies

- Food Industry Application : A study conducted on flavoring agents utilized in processed foods highlighted the effectiveness of this compound in enhancing flavor profiles while maintaining safety standards.

- Fragrance Development : In a case study on perfume formulation, the incorporation of this compound significantly improved the longevity and complexity of fragrance blends.

- Antimicrobial Research : Preliminary studies exploring the antimicrobial properties of 2-butenoic acid derivatives suggest potential applications in natural preservatives for food products.

Propriétés

IUPAC Name |

benzyl but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPTYZLUYHXITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070318 | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65416-24-2 | |

| Record name | Benzyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.